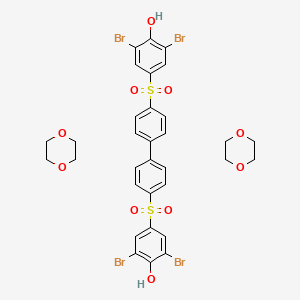
4,4'-(4,4'-biphenyldiyldisulfonyl)bis(2,6-dibromophenol) - 1,4-dioxane (1:2)
Übersicht
Beschreibung
4,4'-(4,4'-biphenyldiyldisulfonyl)bis(2,6-dibromophenol) - 1,4-dioxane (1:2), commonly known as BPS, is a synthetic compound used in scientific research. BPS is a derivative of bisphenol A (BPA) and is often used as a replacement for BPA due to its similar chemical properties. BPS is widely used in various fields of research, including biochemistry, physiology, and toxicology.
Wirkmechanismus
BPS is believed to act as an endocrine disruptor by binding to estrogen receptors in the body. This binding can interfere with the normal functioning of estrogen, which can lead to adverse health effects.
Biochemical and Physiological Effects:
Studies have shown that BPS exposure can lead to a range of biochemical and physiological effects. These effects include changes in gene expression, alterations in hormone levels, and disruption of reproductive function. BPS exposure has also been linked to increased risk of obesity, diabetes, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BPS in lab experiments is that it is a more stable compound than 4,4'-(4,4'-biphenyldiyldisulfonyl)bis(2,6-dibromophenol) - 1,4-dioxane (1:2), which can degrade over time. BPS is also less likely to leach from plastic containers, which can lead to contamination of experimental samples. However, one limitation of using BPS is that it is still a relatively new compound, and its long-term health effects are not yet fully understood.
Zukünftige Richtungen
There are several areas of future research that could be explored in relation to BPS. One important area is the potential health effects of chronic low-level exposure to BPS, which is a common occurrence in the general population. Another area of research is the potential for BPS to act as an endocrine disruptor in non-human species, which could have implications for environmental health. Additionally, more research is needed to understand the mechanisms by which BPS exerts its effects on biological systems.
Wissenschaftliche Forschungsanwendungen
BPS is widely used in scientific research as a tool to study the effects of endocrine disruptors on biological systems. Endocrine disruptors are chemicals that interfere with the normal functioning of hormones in the body, which can lead to adverse health effects. BPS is often used as a substitute for 4,4'-(4,4'-biphenyldiyldisulfonyl)bis(2,6-dibromophenol) - 1,4-dioxane (1:2) in research studies to investigate the potential health effects of 4,4'-(4,4'-biphenyldiyldisulfonyl)bis(2,6-dibromophenol) - 1,4-dioxane (1:2) exposure.
Eigenschaften
IUPAC Name |
2,6-dibromo-4-[4-[4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol;1,4-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Br4O6S2.2C4H8O2/c25-19-9-17(10-20(26)23(19)29)35(31,32)15-5-1-13(2-6-15)14-3-7-16(8-4-14)36(33,34)18-11-21(27)24(30)22(28)12-18;2*1-2-6-4-3-5-1/h1-12,29-30H;2*1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCFHAVZCFZLOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCO1.C1COCCO1.C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC(=C(C(=C3)Br)O)Br)S(=O)(=O)C4=CC(=C(C(=C4)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30Br4O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
958.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(6-nitro-1,3-benzodioxol-5-yl)hydrazono]malononitrile](/img/structure/B3823195.png)
![diethyl 3-methyl-5-{[(4-methyl-1-piperazinyl)acetyl]amino}-2,4-thiophenedicarboxylate diethanedioate](/img/structure/B3823199.png)
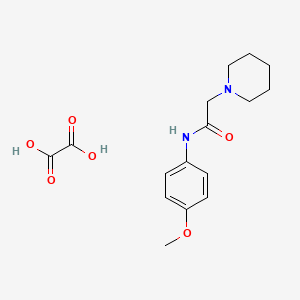
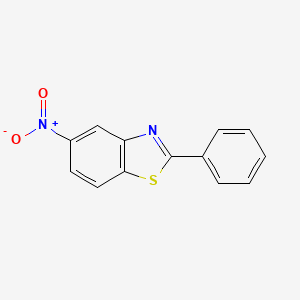
![2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B3823234.png)
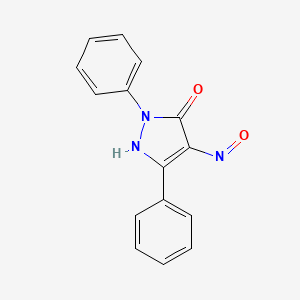
![5-methyl-5-{3-[(3-methylbenzyl)oxy]phenyl}-2,4-imidazolidinedione](/img/structure/B3823249.png)
![5-{3-[(4-chlorobenzyl)oxy]phenyl}-5-methyl-2,4-imidazolidinedione](/img/structure/B3823253.png)
![N,N'-[4,4'-biphenyldiylbis(sulfonyl-4,1-phenylene)]bis(4-chlorobenzenesulfonamide)](/img/structure/B3823273.png)
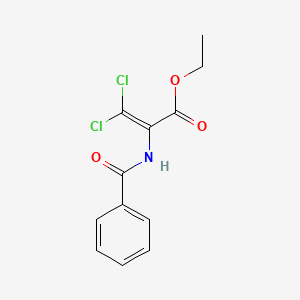
![N-[1-(benzylamino)-2,2-dichloroethyl]benzamide](/img/structure/B3823283.png)
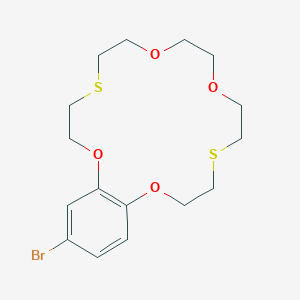
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B3823292.png)
![N-[2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B3823298.png)